molecular formula C14H15N5O3 B348598 N,N'-Diacetyl-N''-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide

N,N'-Diacetyl-N''-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide

Cat. No.: B348598
M. Wt: 301.3g/mol
InChI Key: ZKCYFYQKWPQDDY-UHFFFAOYSA-N
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Description

N-[N-acetyl-N’-[(Z)-(5-methyl-2-oxo-indolin-3-ylidene)amino]carbamimidoyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indolinone moiety, which is known for its biological activity. The presence of multiple functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N-acetyl-N’-[(Z)-(5-methyl-2-oxo-indolin-3-ylidene)amino]carbamimidoyl]acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or under heat can yield the target compound . Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[N-acetyl-N’-[(Z)-(5-methyl-2-oxo-indolin-3-ylidene)amino]carbamimidoyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of N-[N-acetyl-N’-[(Z)-(5-methyl-2-oxo-indolin-3-ylidene)amino]carbamimidoyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins involved in various biological processes. For instance, it may inhibit the activity of certain kinases or transcription factors, leading to altered cellular signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[N-acetyl-N’-[(Z)-(5-methyl-2-oxo-indolin-3-ylidene)amino]carbamimidoyl]acetamide is unique due to its specific indolinone structure and the presence of multiple functional groups that confer diverse reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H15N5O3

Molecular Weight

301.3g/mol

IUPAC Name

N-[N'-acetyl-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]carbamimidoyl]acetamide

InChI

InChI=1S/C14H15N5O3/c1-7-4-5-11-10(6-7)12(13(22)17-11)18-19-14(15-8(2)20)16-9(3)21/h4-6,17,22H,1-3H3,(H,15,16,20,21)

InChI Key

ZKCYFYQKWPQDDY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=NC(=O)C)NC(=O)C)O

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=NC(=O)C)NC(=O)C)O

Origin of Product

United States

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